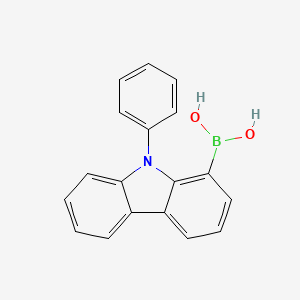

(9-Phenyl-9H-carbazol-1-yl)boronic acid

Description

(9-Phenyl-9H-carbazol-1-yl)boronic acid is an aromatic organoboron compound characterized by a carbazole core substituted with a phenyl group at the 9-position and a boronic acid (-B(OH)₂) moiety at the 1-position. The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable for constructing complex organic frameworks .

Properties

IUPAC Name |

(9-phenylcarbazol-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12,21-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRNTAKUNQTOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269185 | |

| Record name | B-(9-Phenyl-9H-carbazol-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333002-41-7 | |

| Record name | B-(9-Phenyl-9H-carbazol-1-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333002-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(9-Phenyl-9H-carbazol-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Phenyl-9H-carbazol-1-yl)boronic acid typically involves the reaction of 9-phenylcarbazole with boronic acid derivatives. One common method includes the use of triisopropyl borate and 2-bromo-9-phenyl-9H-carbazole as starting materials. The reaction is carried out under anhydrous conditions, often at low temperatures (around -78°C) to ensure the stability of the intermediates. The mixture is then gradually warmed to room temperature and treated with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides, forming biaryl linkages critical for organic electronics and pharmaceuticals.

Key Reactions and Yields:

Mechanistic Insights :

-

Electron-deficient aryl halides (e.g., 5-bromo-2-thiophenecarboxaldehyde) enhance coupling efficiency due to improved oxidative addition to Pd⁰ .

-

Steric hindrance from bulky substituents (e.g., 2-bromopyridine) reduces yields .

-

Base choice (e.g., K₂CO₃ or Na₂CO₃) ensures transmetalation by deprotonating the boronic acid .

Oxidation Reactions

The carbazole moiety undergoes electrophilic substitution, while the boronic acid can be oxidized:

-

Carbazole Oxidation : Forms quinone derivatives under strong oxidants (e.g., KMnO₄).

-

Boronic Acid Oxidation : Generates phenolic derivatives via H₂O₂ treatment.

Reduction Reactions

-

Boronate Ester Formation : Reaction with diols (e.g., pinacol) in acidic conditions yields stable esters for storage.

-

Carbazole Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces aromatic rings, though this is rarely applied due to carbazole’s stability.

Stability and Side Reactions

-

Acidic Conditions : Protodesylation occurs in strong acids (e.g., HCl/dioxane), cleaving the boronic acid group .

-

Thermal Decomposition : Degrades above 250°C, releasing boron oxides and carbazole fragments .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Product | Notable Challenges |

|---|---|---|---|

| Suzuki Coupling | Aryl halide, Pd(PPh₃)₄, base, 100°C | Biaryl derivatives | Low yields with electron-rich partners |

| Oxidation | H₂O₂/KMnO₄, acidic medium | Phenolic or quinone derivatives | Overoxidation risks |

| Esterification | Pinacol, HCl | Boronate esters | Requires anhydrous conditions |

Scientific Research Applications

(9-Phenyl-9H-carbazol-1-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to create fluorescent probes for biological imaging, taking advantage of the carbazole moiety’s photophysical properties.

Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for molecules with anticancer or antimicrobial properties.

Mechanism of Action

The mechanism of action of (9-Phenyl-9H-carbazol-1-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the carbazole moiety can engage in π-π stacking interactions, which are important in the formation of organic electronic materials .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The position of the boronic acid group on the carbazole ring significantly influences reactivity and applications. Key analogs include:

Key Differences :

- Electronic Effects : The 1-yl position on carbazole may exhibit stronger electron-withdrawing effects compared to 3-yl or para-phenyl derivatives, influencing boronic acid reactivity .

- Synthetic Utility : The 1-yl derivative’s geometry may favor steric accessibility in cross-coupling reactions compared to bulkier 3-yl isomers .

Insights :

- Carbazole-based boronic acids may exhibit enhanced target selectivity due to the planar aromatic system, which facilitates DNA intercalation or enzyme binding .

- The phenyl-carbazole scaffold could improve pharmacokinetic properties (e.g., solubility and metabolic stability) compared to simpler aryl boronic acids .

Physicochemical Properties

Boronic acid pKa and solubility are critical for applications:

*Predicted based on carbazole’s electron-withdrawing effects .

Key Observations :

Biological Activity

(9-Phenyl-9H-carbazol-1-yl)boronic acid, with the molecular formula , is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl-substituted carbazole. Its unique structure imparts significant electronic properties, making it suitable for various applications, particularly in organic synthesis and materials science.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties. For instance, they may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Sensor Applications : The ability of this compound to form reversible covalent bonds with diols enhances its utility in sensor applications, particularly for biological imaging due to the photophysical properties of the carbazole moiety.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds by reacting aryl halides with boronic acids in the presence of a palladium catalyst. This reaction is crucial for synthesizing complex organic molecules that include this compound as a building block .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl group could enhance potency.

Case Study 2: Sensor Development

Research conducted on the sensor capabilities of this compound revealed its effectiveness in detecting glucose levels through fluorescence changes upon interaction with diols. This property positions it as a promising candidate for developing glucose sensors in diabetic monitoring.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(9H-Carbazol-9-yl)phenylboronic acid | Additional phenyl group; enhanced electronic properties | Anticancer, Antimicrobial | |

| 4-(9H-Carbazol-9-yloxy)phenylboronic acid | Ether linkage; potential for improved solubility | Anticancer | |

| 9H-Carbazol-1-ylboronic acid | Lacks phenyl substitution; simpler structure | Limited biological activity |

Q & A

Q. Advanced

- Stopped-flow fluorescence : Monitor real-time binding with sugars (e.g., fructose, glucose) at physiological pH. kon values follow D-fructose > D-glucose (typical range: 10–10 Ms) .

- ITC validation : Confirm thermodynamic consistency (ΔG ≈ -25 kJ/mol for fructose) and rule out nonspecific interactions .

How can MALDI-MS overcome challenges in analyzing this compound?

Q. Advanced

- Derivatization : Pre-treat with pinacol or 2,3-butanediol to prevent boroxine formation. Use 2,5-dihydroxybenzoic acid (DHB) matrix for in-situ esterification, yielding [M+DHB-HO] ions .

- Sequencing : Collision-induced dissociation (CID) at 20 eV fragments the carbazole backbone (m/z 180, 152) while preserving the boronate ester .

How do secondary interactions affect glycoprotein binding studies with this boronic acid?

Q. Advanced

- Surface plasmon resonance (SPR) : Immobilize on carboxymethyl dextran-coated gold chips. At pH 7.4, RNase B (glycosylated) binds with K ≈ 10 M, but non-glycosylated RNase A shows weak affinity (K > 10 M) due to hydrophobic interactions .

- Buffer optimization : Use 50 mM HEPES + 150 mM NaCl to minimize electrostatic interference.

What thermal degradation pathways are relevant for flame-retardant applications?

Q. Advanced

- TGA analysis : Decomposition initiates at 220°C (5% mass loss) via boroxine ring formation, followed by carbazole pyrolysis at 400°C. Char residue ≈30% at 800°C suggests potential as a halogen-free flame retardant .

How can this compound be integrated into electrochemical glucose sensors?

Q. Advanced

- Electropolymerization : Deposit on graphene foam electrodes using cyclic voltammetry (-0.2 to +1.0 V, 50 cycles). The boronic acid binds glucose, displacing a redox-active polymer (e.g., poly-nordihydroguaiaretic acid), detectable via EIS (ΔR ≈ 200 Ω at 5 mM glucose) .

What in vitro assays evaluate its anticancer activity?

Q. Advanced

- Proteasome inhibition : IC determination using fluorogenic substrate Suc-LLVY-AMC in multiple myeloma cells. Compare to bortezomib (positive control, IC ≈ 3 nM) .

- Cytotoxicity : MTT assay on glioblastoma cells (e.g., U87MG) shows dose-dependent apoptosis (EC ≈ 50 µM) .

How to resolve contradictions between crystallographic and computational docking data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.